molecular formula C12H19NO2 B8407158 5-(Methoxymethoxy)-2-neopentylpyridine

5-(Methoxymethoxy)-2-neopentylpyridine

Cat. No.: B8407158
M. Wt: 209.28 g/mol
InChI Key: WXPADNDZERJUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxymethoxy)-2-neopentylpyridine is a pyridine derivative featuring a methoxymethoxy (-OCH₂OCH₃) group at the 5-position and a bulky neopentyl (-CH₂C(CH₃)₃) substituent at the 2-position. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-5-(methoxymethoxy)pyridine

InChI

InChI=1S/C12H19NO2/c1-12(2,3)7-10-5-6-11(8-13-10)15-9-14-4/h5-6,8H,7,9H2,1-4H3

InChI Key

WXPADNDZERJUST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC=C(C=C1)OCOC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects at the 2-Position

The 2-position substituent significantly impacts steric and electronic properties:

Compound Name 2-Position Substituent Steric Hindrance Key Properties
5-(Methoxymethoxy)-2-neopentylpyridine Neopentyl (-CH₂C(CH₃)₃) High Enhanced stability in acidic/basic conditions; limited nucleophilic attack at adjacent positions
5-Cyclopentyl-2-methoxypyridine (14h) Methoxy (-OCH₃) Low Higher reactivity in electrophilic substitution due to electron-donating methoxy group
N-(5-Methoxypyridin-2-yl)pivalamide Pivalamide (-NHC(O)C(CH₃)₃) Moderate Improved hydrogen-bonding capacity; used in peptide-mimetic chemistry

Key Insight : The neopentyl group provides superior steric protection compared to smaller substituents like methoxy, making the compound less prone to unwanted side reactions .

Substituent Effects at the 5-Position

The 5-position substituent governs electronic and solubility properties:

Compound Name 5-Position Substituent Electronic Effect Solubility
This compound Methoxymethoxy (-OCH₂OCH₃) Electron-donating High in polar aprotic solvents (e.g., DMF, THF)
5-Methoxynicotinonitrile Methoxy (-OCH₃) Moderate electron-donating Moderate in alcohols
5-(Chloromethyl)-2-methoxypyridine Chloromethyl (-CH₂Cl) Electron-withdrawing Low in water; reactive in SN2 substitutions

Key Insight : The methoxymethoxy group offers dual ether linkages, improving solubility and serving as a protective group for alcohols in multi-step syntheses .

Comparative Reactivity in Cross-Coupling Reactions

Nickel-catalyzed cross-electrophile coupling studies highlight differences:

Compound Name Reactivity with Alkyl Halides Yield (%) Reference
This compound Moderate (steric hindrance limits coupling) ~60–70
2-Methoxy-4-methyl-3-nitropyridine (7d) High (electron-deficient pyridine) 80–95
4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine (2OK) Low (bulky aryl substituents) <50

Key Insight : Steric bulk at the 2-position reduces coupling efficiency compared to smaller, electron-withdrawing substituents (e.g., nitro groups) .

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